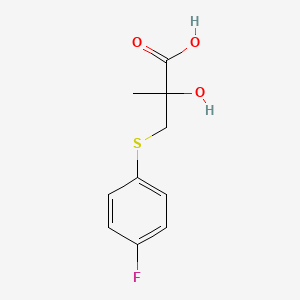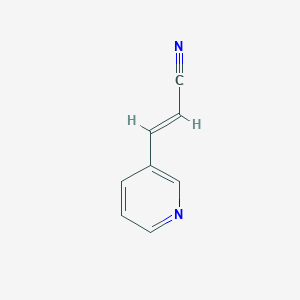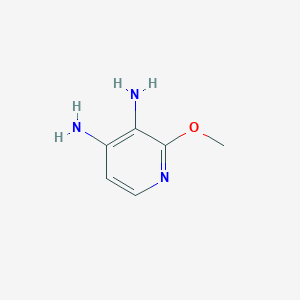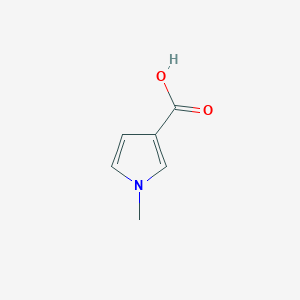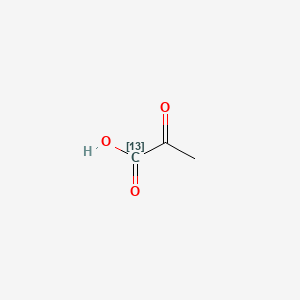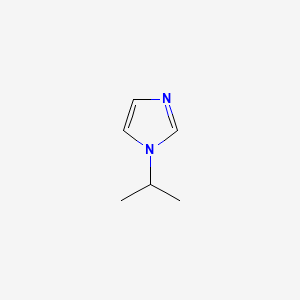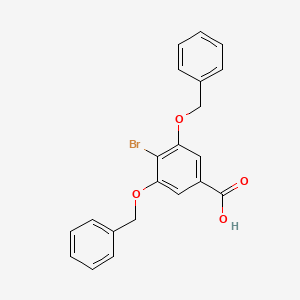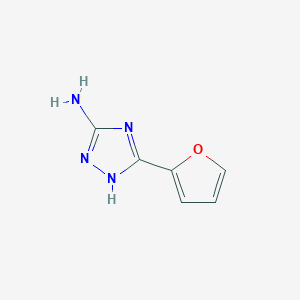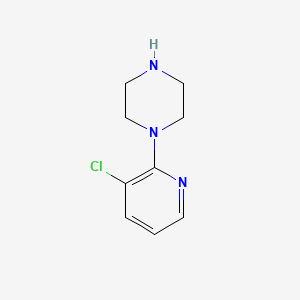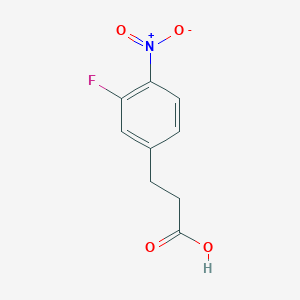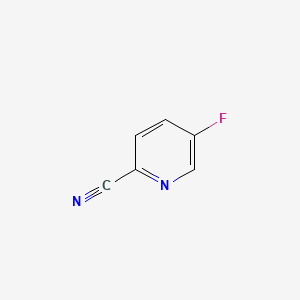
2-Cyano-5-fluoropyridine
Vue d'ensemble
Description
2-Cyano-5-fluoropyridine: is an organic compound with the molecular formula C6H3FN2 . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a cyano group (–CN) and a fluorine atom (–F), respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Mécanisme D'action
Target of Action
2-Cyano-5-fluoropyridine is a member of pyridines It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that this compound might interact with its targets in a unique way due to the presence of the fluorine atom.
Biochemical Pathways
Fluoropyridines are known to have a significant impact on various biological applications .
Pharmacokinetics
It’s known that the compound is solid in form .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
It’s known that the compound is combustible and classified as acute toxic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Cyano-5-fluoropyridine can be achieved through several methods. One common approach involves the fluorination of 2-cyano-5-nitropyridine using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the nitro group is replaced by a fluorine atom .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle hazardous reagents and conditions. The process typically includes steps such as purification and isolation to obtain the desired product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
2-Cyano-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Amino-5-fluoropyridine.
Oxidation: Pyridine derivatives with oxidized functional groups.
Applications De Recherche Scientifique
2-Cyano-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Comparaison Avec Des Composés Similaires
- 2-Cyano-3-fluoropyridine
- 2-Cyano-4-fluoropyridine
- 2-Cyano-6-fluoropyridine
- 2-Cyano-5-chloropyridine
- 2-Cyano-5-bromopyridine
Comparison:
2-Cyano-5-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to its analogs. The fluorine atom’s strong electronegativity and the cyano group’s ability to participate in various reactions make this compound a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
5-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHRMVSUUPOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462537 | |
| Record name | 2-Cyano-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-62-2 | |
| Record name | 2-Cyano-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-cyano-5-fluoropyridine and what structural insights were gained?
A1: The researchers employed a combination of spectroscopic techniques to comprehensively characterize the structure of this compound. These included:
- FTIR (Fourier-transform infrared spectroscopy): This technique provided information about the vibrational modes of the molecule, helping identify specific functional groups present like the nitrile (C≡N) and the C-F bond. []
- FT-Raman (Fourier-transform Raman spectroscopy): Complementary to FTIR, FT-Raman spectroscopy offered additional insights into the vibrational characteristics of the molecule, further confirming the presence of specific functional groups and their bonding environments. []
- UV-Vis (Ultraviolet-visible spectroscopy): This technique helped determine the electronic transitions within the molecule, providing information about its conjugated system and potential interactions with light. []
- NMR (Nuclear Magnetic Resonance spectroscopy): This technique elucidated the arrangement of carbon and hydrogen atoms within the molecule, confirming its structure and providing details about the electronic environment surrounding each atom. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
